3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno-[3,2-e]pyridine-2-carboxylic acid
Description
3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxylic acid is a tricyclic heterocyclic compound featuring a fused cyclooctane ring, thiophene, and pyridine moieties. Its molecular formula is C₁₄H₁₆N₂O₂S, with a molecular weight of 292.35 g/mol . The carboxylic acid group at position 2 distinguishes it from structurally related carboxamide derivatives, which are more commonly studied in pharmacological contexts. This compound is primarily utilized as a synthetic intermediate or scaffold for developing bioactive molecules, particularly kinase inhibitors and anticancer agents .
Properties
IUPAC Name |
6-amino-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraene-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c15-11-9-7-8-5-3-1-2-4-6-10(8)16-13(9)19-12(11)14(17)18/h7H,1-6,15H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLFUXBZFRBIKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=NC3=C(C=C2CC1)C(=C(S3)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxylic acid typically involves multi-step organic reactions[_{{{CITATION{{{2{Synthesis of new condensed derivatives of pyrano[4,3-b]thieno3,2-e .... One common approach is the cyclization of appropriately substituted thiophenes followed by subsequent functional group modifications[{{{CITATION{{{_2{Synthesis of new condensed derivatives of pyrano[4,3-b]thieno3,2-e .... The reaction conditions often require the use of strong bases or acids, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the amino group to a nitro group or other oxidized forms.
Reduction: : Reduction of the carboxylic acid group to alcohols or other reduced forms.
Substitution: : Replacement of hydrogen atoms or other substituents on the ring system.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or neutral conditions.
Reduction: : Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: : Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
Oxidation: : Nitro derivatives, sulfoxides, or sulfones.
Reduction: : Alcohols, amines, or other reduced derivatives.
Substitution: : Heterocyclic compounds with different substituents.
Scientific Research Applications
Kinase Inhibition
One of the primary applications of this compound lies in its ability to inhibit phosphatidylinositol 3-kinases (PI3Ks), which are critical in various cellular processes including growth, proliferation, and survival. The inhibition of PI3K has been linked to the treatment of several cancers and inflammatory diseases.
- Mechanism of Action : The compound interacts with the active site of PI3K enzymes, preventing the phosphorylation of phosphatidylinositols and subsequent downstream signaling that leads to tumor growth and survival .
Treatment of Cancers
Research indicates that compounds similar to 3-amino derivatives can selectively target cancer cells by inhibiting pathways that are overactive in tumors.
- Case Studies :
Anti-inflammatory Properties
The compound has shown promise in treating inflammatory diseases due to its ability to modulate immune responses.
- Applications :
Table 1: Summary of Research Findings
Mechanism of Action
The mechanism by which 3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxylic acid exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Structural Variations and Functional Group Modifications
The target compound’s closest analogs differ in functional groups at position 2 or substituents on the aromatic/aliphatic rings. Key examples include:
Key Observations:
- Functional Group Impact : Replacement of the carboxylic acid with carboxamide (e.g., compound in ) improves cell permeability and bioavailability, making carboxamides preferred in drug discovery .
- Substituent Effects: Electron-withdrawing groups (e.g., 4-chlorophenyl in ) enhance binding affinity to kinase domains.
- Ring Size Variations: Cyclohepta[b]thieno analogs (e.g., in ) exhibit reduced conformational flexibility compared to cycloocta derivatives, affecting potency .
Carboxamide Derivatives in Kinase Inhibition
The carboxamide derivative (C₁₄H₁₇N₃OS, ) serves as a core scaffold for eukaryotic elongation factor 2 kinase (eEF2K) inhibitors. Modifications at position 4 with aryl or heteroaryl groups (e.g., 4-chlorophenyl in ) significantly enhance inhibitory activity (IC₅₀ values < 100 nM in some analogs) .
Anticancer Activity
Cycloocta[b]pyridine-3-carbonitrile derivatives (e.g., ) demonstrate moderate to potent activity against colorectal (CaCo-2) and lung (A-549) cancer cell lines, with IC₅₀ values ranging from 5–20 µM. The mechanism involves interference with DNA replication via topoisomerase inhibition .
Physicochemical Properties
| Property | Carboxylic Acid | Carboxamide | Carbonitrile |
|---|---|---|---|
| LogP (Calculated) | 2.1 | 2.8 | 3.2 |
| Hydrogen Bond Donors | 3 | 2 | 1 |
| Hydrogen Bond Acceptors | 4 | 4 | 3 |
| Solubility (mg/mL) | 0.1 (Water) | 0.5 (DMSO) | <0.1 (Water) |
Biological Activity
3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno-[3,2-e]pyridine-2-carboxylic acid is a complex heterocyclic compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₁₆N₂O₂S
- CAS Number : 166113-94-6
- Structure : The compound features a bicyclic structure that includes a thieno-pyridine moiety.
Antimicrobial Activity
Research indicates that derivatives of thieno-pyridine compounds exhibit antimicrobial properties. A study highlighted the synthesis of various thieno-pyridine derivatives that showed significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Properties
Several studies have suggested that thieno-pyridine derivatives can induce apoptosis in cancer cells. In vitro assays demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspases and modulation of apoptosis-related proteins such as Bcl-2 .
Neuroprotective Effects
The neuroprotective potential of thieno-pyridine derivatives has been explored in models of neurodegenerative diseases. For instance, compounds similar to 3-amino derivatives have been shown to protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents. This effect is attributed to the regulation of mitochondrial function and reduction of reactive oxygen species (ROS) production .
The biological activity of 3-amino-thieno-pyridine compounds can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : These compounds may act as inhibitors of specific enzymes involved in metabolic pathways critical for microbial growth or cancer cell proliferation.
- Modulation of Signaling Pathways : They can influence signaling pathways related to cell survival and death, particularly those involving the PI3K/Akt and MAPK pathways.
- Interaction with Receptors : Some studies suggest that these compounds may interact with neurotransmitter receptors, contributing to their neuroprotective effects.
Case Studies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno-[3,2-e]pyridine-2-carboxylic acid, and how can reaction conditions be standardized?
- Methodological Answer : Multi-step synthesis involving cyclization of precursors (e.g., thiourea derivatives) and subsequent functionalization (e.g., chlorination, amination) is common for thienopyridine derivatives. Key steps include:
- Cyclization : Use thiourea with substituted pyridine precursors under reflux in polar aprotic solvents (e.g., DMF) .
- Amination : Employ ammonia or primary amines in anhydrous conditions with catalytic triethylamine .
- Standardization : Monitor reaction progress via TLC or HPLC. Optimize temperature (80–120°C) and pH (neutral to slightly acidic) to minimize side products .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : 1H/13C NMR to confirm ring substitution patterns and functional groups (e.g., carboxylic acid at δ ~170 ppm in 13C NMR) .
- Mass Spectrometry : HRMS for exact mass verification (e.g., molecular ion peak matching C₁₃H₁₅N₂O₂S) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What strategies improve the compound’s solubility and stability in aqueous buffers for in vitro assays?
- Methodological Answer :
- Solubility : Use co-solvents (e.g., DMSO ≤1% v/v) or prepare sodium/potassium salts via neutralization with NaOH/KOH .
- Stability : Store lyophilized samples at –20°C in desiccated conditions. Avoid prolonged exposure to light or high pH (>9) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer :
- Dose-Response Analysis : Perform IC₅₀ assays across a wide concentration range (nM–µM) to distinguish specific inhibition from nonspecific toxicity .
- Off-Target Screening : Use kinase profiling panels or proteome-wide affinity pulldowns to identify secondary targets .
- Structural Validation : Reconfirm compound identity via X-ray crystallography or 2D NMR if batch-to-batch variability is suspected .
Q. What computational methods are effective for predicting structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., kinases). Focus on hydrogen bonding with the carboxylic acid group and π-π stacking with the thienopyridine core .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and Hammett constants to predict bioactivity .
Q. How can researchers design derivatives to enhance selectivity for specific biological targets?
- Methodological Answer :
- Core Modifications : Introduce substituents at the 5,6,7,8,9,10-hexahydrocycloocta[b] ring to modulate steric bulk (e.g., methyl, halogens) .
- Side-Chain Functionalization : Attach sulfonamide or acylhydrazone groups to the amino moiety for improved target binding .
- Example : Replace the carboxylic acid with a bioisostere (e.g., tetrazole) to enhance metabolic stability .
Q. What in vitro and in vivo models are appropriate for evaluating the compound’s neuroprotective or anticancer potential?
- Methodological Answer :
- In Vitro :
- MTT Assay : Test cytotoxicity in SH-SY5Y (neuroblastoma) or MCF-7 (breast cancer) cell lines .
- Enzyme Inhibition : Measure IC₅₀ against recombinant kinases (e.g., CDK5, GSK-3β) .
- In Vivo : Use xenograft models (e.g., nude mice with HT-29 tumors) at doses 10–50 mg/kg, monitoring toxicity via serum ALT/AST levels .
Q. How can researchers address discrepancies in solubility data between computational predictions and experimental results?
- Methodological Answer :
- Experimental Validation : Use shake-flask method with UV/Vis quantification in buffers (pH 1.2–7.4) .
- Computational Refinement : Adjust logS predictions using COSMO-RS or Abraham solvation parameters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
